molecular formula C22H24N2O2S B4266689 N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE

N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE

Cat. No.: B4266689
M. Wt: 380.5 g/mol
InChI Key: CEWXSXBQHJCHCP-UHFFFAOYSA-N
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Description

N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE is a complex organic compound featuring a thiazole ring, an ethylphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can produce various thiazole derivatives.

Scientific Research Applications

N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-4-14-26-19-12-10-18(11-13-19)21(25)24-22-23-20(15(3)27-22)17-8-6-16(5-2)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWXSXBQHJCHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE
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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE
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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE
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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE
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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE
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N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE

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